

In-depth Technical Guide: Infigratinib and its Deuterated Analog

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Compound of Interest

Compound Name: *Infigratinib-d3*

Cat. No.: *B12377363*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Infigratinib, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family, and its deuterated analog, **Infigratinib-d3**. This document outlines their core molecular properties, mechanism of action, and detailed experimental protocols relevant to their study.

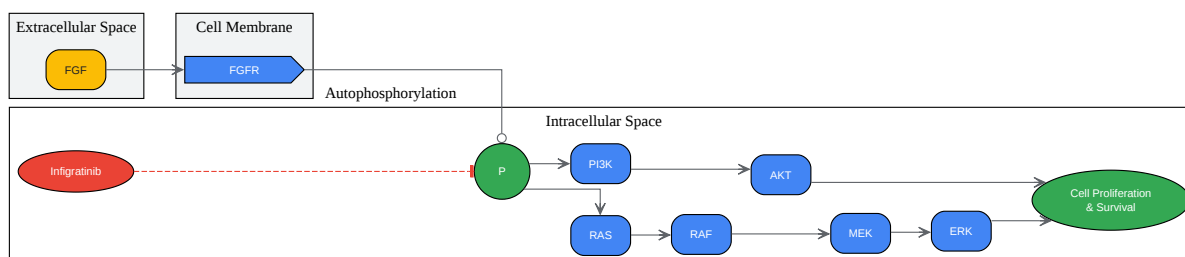
Core Molecular Data

A fundamental aspect of any chemical entity in drug development is its precise molecular characteristics. The following table summarizes the key quantitative data for Infigratinib and its deuterated form, **Infigratinib-d3**.

| Property | Infigratinib | Infigratinib-d3 |
|------------------|---|--|
| Chemical Formula | C ₂₆ H ₃₁ Cl ₂ N ₇ O ₃ [1] | C ₂₆ H ₂₈ D ₃ Cl ₂ N ₇ O ₃ [2] |
| Molecular Weight | 560.47 g/mol [3] | 563.49 g/mol [2] |
| Synonyms | BGJ-398, NVP-BGJ398[1][4] | BGJ-398-d3, NVP-BGJ398-d3[2] |

Mechanism of Action: Targeting the FGFR Signaling Pathway

Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[4] Alterations such as mutations, amplifications, and fusions in FGFRs can lead to constitutive activation of downstream signaling pathways, promoting tumor cell proliferation, survival, and angiogenesis.[5] Infigratinib binds to the ATP-binding pocket of the FGFR kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades.[5] The primary pathways inhibited by this action are the RAS-Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)-AKT pathways, both of which are critical for cell growth and survival.[4]



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Infigratinib's inhibition of the FGFR signaling pathway.

Experimental Protocols

Radiometric Kinase Assay for Infigratinib Potency Determination

This protocol details a radiometric kinase assay to determine the IC₅₀ value of Infigratinib against a specific FGFR kinase.

Materials:

- Purified GST-fusion FGFR3-K650E kinase domain
- Infigratinib (BGJ398)
- Peptidic substrate (e.g., poly(EY) 4:1)
- [γ -³³P]ATP
- Assay Buffer: 20 mM Tris-HCl (pH 7.5), 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 μ g/mL PEG 20000
- Stop Solution: 125 mM EDTA
- Immobilon-PVDF membranes
- 0.5% and 1% Phosphoric acid (H₃PO₄)
- Methanol
- Ethanol
- Scintillation fluid
- 96-well plates
- Microplate scintillation counter

Procedure:

- Prepare serial dilutions of Infigratinib in DMSO.
- In a 96-well plate, mix 10 μ L of the 3-fold concentrated Infigratinib solution (or DMSO control) with 10 μ L of the substrate mixture containing the peptidic substrate, ATP, and [γ -³³P]ATP.

- Initiate the kinase reaction by adding 10 μL of a 3-fold concentrated solution of the GST-FGFR3-K650E enzyme in the assay buffer. The final assay volume is 30 μL .
- Incubate the plate at room temperature for 10 minutes.
- Stop the reaction by adding 20 μL of the Stop Solution.
- Pre-treat the Immobilon-PVDF membranes by soaking for 5 minutes in methanol, rinsing with water, and then soaking for 5 minutes in 0.5% H_3PO_4 .
- Transfer 30 μL of the stopped reaction mixture onto the prepared PVDF membranes mounted on a vacuum manifold.
- Apply vacuum and rinse each well with 200 μL of 0.5% H_3PO_4 .
- Wash the membranes four times with 1% H_3PO_4 on a shaker, followed by one wash with ethanol.
- Dry the membranes and add 10 μL of scintillation fluid to each spot.
- Seal the plate and measure the incorporated radioactivity using a microplate scintillation counter.
- Calculate the percentage of inhibition for each Infigratinib concentration and determine the IC_{50} value using linear regression analysis.

Cell Viability Assay

This protocol describes how to assess the effect of Infigratinib on the viability of cancer cells with FGFR alterations.

Materials:

- Cancer cell line with known FGFR alteration (e.g., RT112)
- Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
- Infigratinib (BGJ398)

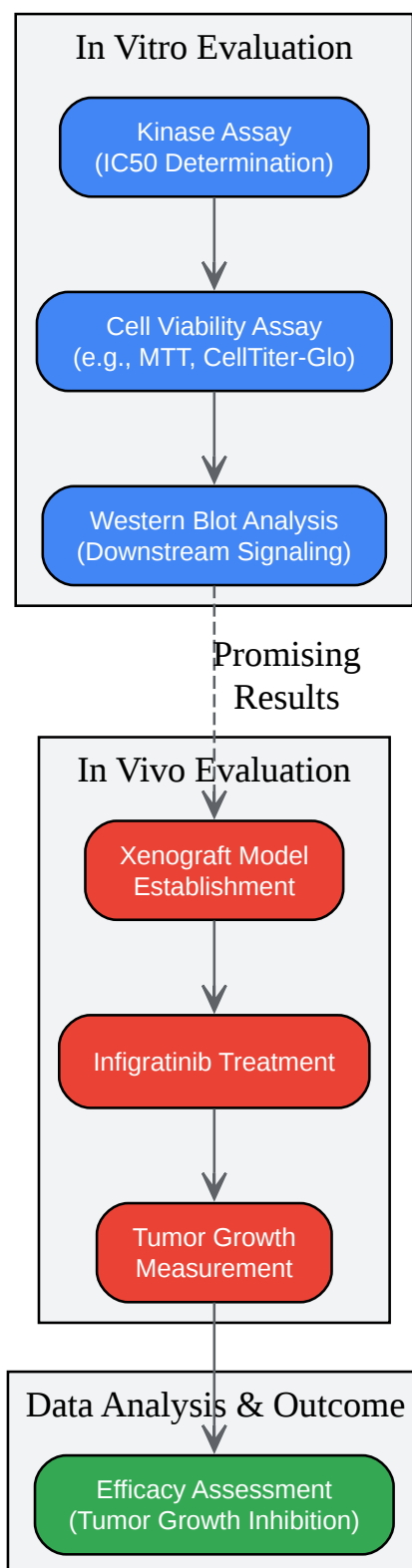
- DMSO (vehicle control)
- 384-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
- Luminometer

Procedure:

- Seed the cells in a 384-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of Infigratinib in DMSO.
- Using a pintoole transfer device, add 50 nL of the Infigratinib dilutions or DMSO control to the respective wells.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add 25 µL of the CellTiter-Glo® reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to the DMSO control for each Infigratinib concentration.
- Determine the IC₅₀ value by fitting the data to a logistic curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Infigratinib, from initial in vitro screening to in vivo tumor growth inhibition studies.



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A typical experimental workflow for Infigratinib evaluation.

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References

- 1. Pharmacovigilance Study of Infigratinib: A Safety Analysis of the FDA Adverse Event Reporting System - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 3. [cdn.clinicaltrials.gov](https://www.clinicaltrials.gov) [[cdn.clinicaltrials.gov](https://www.clinicaltrials.gov)]
- 4. A phase 0 pharmacokinetic trigger trial of infigratinib in patients with recurrent high-grade glioma. - ASCO [[asco.org](https://www.asco.org)]
- 5. [accessdata.fda.gov](https://www.accessdata.fda.gov) [[accessdata.fda.gov](https://www.accessdata.fda.gov)]
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